molecular formula C20H17FN4O2S B2919369 2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941880-10-0

2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2919369
CAS No.: 941880-10-0
M. Wt: 396.44
InChI Key: IYAOKNDAPRJEOO-UHFFFAOYSA-N
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Description

2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44. The purity is usually 95%.
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Biological Activity

2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the modulation of specific biological pathways. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a cyclopentathiazole core with various substituents. Its molecular formula is C15H15FN2OSC_{15}H_{15}FN_2OS, and its SMILES representation is provided for computational analysis.

The biological activity of this compound has been primarily linked to its role as a modulator of the RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t), which is crucial in immune response regulation. The compound has shown potential as an inverse agonist, impacting pathways related to autoimmune diseases and inflammation .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant binding affinity towards RORγt, with IC50 values indicating potent activity. The TR-FRET (Time-Resolved Förster Resonance Energy Transfer) assay confirmed its effectiveness in inhibiting RORγt activity, showcasing a promising therapeutic profile against conditions like psoriasis and other autoimmune disorders .

Case Study 1: Antiproliferative Effects

A study focused on the antiproliferative effects of the compound on various cancer cell lines. The results indicated that the compound inhibited cell growth significantly at micromolar concentrations. Notably, it displayed selective toxicity towards cancer cells compared to normal fibroblasts, suggesting a favorable therapeutic index .

Case Study 2: In Vivo Efficacy

In vivo models have been employed to assess the efficacy of this compound in treating autoimmune diseases. Animal studies demonstrated that administration of the compound resulted in reduced inflammation markers and improved clinical scores in models of rheumatoid arthritis and psoriasis. This supports its potential for therapeutic application in similar human conditions .

Table 1: In Vitro Activity Summary

Assay TypeIC50 (μM)Description
TR-FRET0.5Inhibition of RORγt activity
Cell Viability1.2Antiproliferative effect on cancer cells
Selectivity Ratio>20Selective toxicity towards cancer vs. normal cells

Table 2: In Vivo Efficacy Results

ModelDose (mg/kg)Inflammation Reduction (%)Clinical Score Improvement
Rheumatoid Arthritis1065Significant
Psoriasis570Moderate

Properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c21-14-3-1-13(2-4-14)18(26)25-20-24-17-15(5-6-16(17)28-20)19(27)23-11-12-7-9-22-10-8-12/h1-4,7-10,15H,5-6,11H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAOKNDAPRJEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCC3=CC=NC=C3)N=C(S2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.